1-Chloro-4-methoxyindan
Description
Significance of Indan (B1671822) Frameworks in Contemporary Organic Synthesis
The indan ring system is a cornerstone in the synthesis of numerous compounds of interest in medicinal chemistry and materials science. researchgate.netbeilstein-journals.org Its derivatives have been investigated for a variety of biological activities, including anti-inflammatory, analgesic, and antiviral properties. beilstein-journals.orgresearchgate.netnih.gov The versatility of the indan scaffold allows for the introduction of various functional groups, leading to a vast library of compounds with tailored properties. researchgate.netorganic-chemistry.org Synthetic chemists continue to develop novel and efficient methods for the construction and functionalization of the indan core, highlighting its enduring importance in modern organic synthesis. beilstein-journals.orgorganic-chemistry.org
Overview of Halogenated and Methoxylated Indan Derivatives in Chemical Literature
The introduction of halogen and methoxy (B1213986) substituents onto the indan framework significantly influences the physicochemical and biological properties of the resulting derivatives. researchgate.netcore.ac.uk
Halogenated Indan Derivatives: The presence of a halogen atom can modulate the lipophilicity, metabolic stability, and binding affinity of indan-based compounds. nih.govmdpi.com For instance, chloro-substituted indan derivatives have been explored for their potential as anti-inflammatory agents. core.ac.uk The position of the halogen on the aromatic ring is crucial in determining the compound's activity. core.ac.uk
Methoxylated Indan Derivatives: Methoxy groups are also key substituents in many biologically active indan derivatives. researchgate.netmdpi.com They can influence the electronic properties of the molecule and participate in hydrogen bonding interactions with biological targets. mdpi.com The combination of methoxy and other functional groups has led to the development of potent compounds with a range of pharmacological effects. researchgate.netnih.gov For example, methoxy-substituted indanones have been investigated as precursors for compounds used in the treatment of neurodegenerative diseases. researchgate.netresearchgate.net
Current Research Landscape and Academic Focus on 1-Chloro-4-methoxyindan
While the broader classes of halogenated and methoxylated indans have been extensively studied, the specific compound This compound is a subject of more specialized research. Academic interest in this particular derivative often stems from its potential as a key intermediate in the synthesis of more complex molecules. Researchers are exploring efficient synthetic routes to access this compound and are investigating its reactivity to build more elaborate molecular architectures.
The presence of both a chloro and a methoxy group on the indan scaffold provides multiple reaction sites for further chemical transformations. The interplay between the electron-donating methoxy group and the electron-withdrawing, yet ortho-para directing, chloro group presents interesting challenges and opportunities in synthetic chemistry. Current research likely focuses on leveraging these electronic properties for regioselective reactions to create novel compounds with potential applications in medicinal chemistry and materials science.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C10H11ClO |
| Molecular Weight | 182.65 g/mol |
| Appearance | Not explicitly stated in provided results |
| Melting Point | Not explicitly stated in provided results |
| Boiling Point | Not explicitly stated in provided results |
| Solubility | Not explicitly stated in provided results |
Spectroscopic Data for a Related Compound: 4-Chloro-5-methoxyinden-1-one
As direct spectroscopic data for this compound was not available in the provided search results, data for a closely related indenone is presented for illustrative purposes. doi.org
| Spectroscopic Data | |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.71 (d, J = 8.4 Hz, 1H), 7.04 (d, J = 8.4 Hz, 1H), 6.51 (d, J = 15.8 Hz, 1H), 6.14 (dd, J = 8.5, 15.8 Hz, 1H), 5.80 (tdd, J = 6.7, 6.7, 13.4 Hz, 1H), 5.17 (dd, J = 1.7, 16.7 Hz, 1H), 5.09 (dd, J = 1.7, 9.9 Hz, 1H), 3.99 (s, 3H, OMe), 3.97-3.92 (m, 1H), 3.10 (dd, J = 7.4, 7.4 Hz, 1H), 2.69-2.61 (m, 1H), 2.43-2.32 (m, 1H) |
| ¹³C NMR (75 MHz, CDCl₃) | Not available in provided results |
| HR-MS (ESI+) | Not available in provided results |
| FT-IR (neat) | Not available in provided results |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11ClO |
|---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
1-chloro-4-methoxy-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H11ClO/c1-12-10-4-2-3-7-8(10)5-6-9(7)11/h2-4,9H,5-6H2,1H3 |
InChI Key |
CYOCEKPMIIPDCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CCC2Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 Chloro 4 Methoxyindan and Analogous Structures
Classical Retrosynthetic Approaches
Retrosynthetically, the primary disconnection for 1-chloro-4-methoxyindan involves the late-stage introduction of the chlorine atom at the C-1 position. This points to a 4-methoxy-1-indanone (B81218) intermediate, which itself can be derived from acyclic precursors through various cyclization strategies. The following sections delve into these classical approaches for constructing the indanone framework and the subsequent halogenation techniques.
Cyclization Reactions for Indanone Precursors
The formation of the five-membered ring of the indanone system is a key transformation, and several powerful cyclization reactions have been developed for this purpose.
Intramolecular Friedel-Crafts acylation is a cornerstone in the synthesis of 1-indanones. beilstein-journals.orgd-nb.infowikipedia.org This reaction typically involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride. For the synthesis of a 4-methoxy-1-indanone precursor, a suitable starting material would be 3-(3-methoxyphenyl)propanoic acid. The cyclization is promoted by a Lewis acid, such as aluminum chloride (AlCl₃), or a strong protic acid like polyphosphoric acid (PPA). nih.govsigmaaldrich.commasterorganicchemistry.com
The reaction proceeds via the formation of an acylium ion, which then undergoes electrophilic aromatic substitution onto the ortho position of the methoxy-substituted aromatic ring. The electron-donating nature of the methoxy (B1213986) group directs the cyclization to the desired position.
| Starting Material | Reagents and Conditions | Product | Key Features |
|---|---|---|---|
| 3-(3-methoxyphenyl)propanoic acid | Polyphosphoric acid (PPA), heat | 4-Methoxy-1-indanone | Direct cyclization of the carboxylic acid. |
| 3-(3-methoxyphenyl)propanoyl chloride | AlCl₃, inert solvent (e.g., CH₂Cl₂) | 4-Methoxy-1-indanone | Activation of the carboxylic acid as an acyl chloride. |
Recent advancements have focused on developing greener and more efficient protocols. For instance, microwave-assisted intramolecular Friedel-Crafts acylation catalyzed by metal triflates in ionic liquids has been reported to give good yields of 1-indanones. researchgate.net Niobium pentachloride (NbCl₅) has also been utilized as a Lewis acid to promote the cyclization of 3-arylpropanoic acids under mild conditions.
An alternative approach involves the use of Meldrum's acid derivatives. These compounds can be functionalized and then undergo intramolecular Friedel-Crafts acylation, often catalyzed by metal trifluoromethanesulfonates, to yield substituted 1-indanones. beilstein-journals.org
The Nazarov cyclization is another powerful tool for the construction of cyclopentenones, which are structurally related to indanones. wikipedia.orgorganic-chemistry.orgillinois.edursc.orgnih.gov This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. wikipedia.orgillinois.edu To apply this to the synthesis of a 4-methoxy-1-indanone, a divinyl ketone precursor bearing a 3-methoxyphenyl (B12655295) group would be required.
The reaction is typically promoted by strong Lewis acids or protic acids. organic-chemistry.org The mechanism involves the formation of a pentadienyl cation, which undergoes a conrotatory electrocyclization to form an oxyallyl cation. Subsequent elimination and tautomerization yield the cyclopentenone product. illinois.edu
| Substrate Type | Catalyst/Promoter | Key Intermediate | General Product |
|---|---|---|---|
| Divinyl Ketone | Lewis Acid (e.g., FeCl₃, BF₃·OEt₂) or Protic Acid (e.g., H₂SO₄) | Pentadienyl Cation | Cyclopentenone |
Modern variations of the Nazarov cyclization have expanded its scope and efficiency. For example, silicon-directed Nazarov cyclizations allow for greater control over the regioselectivity of the double bond in the final product. organic-chemistry.org Furthermore, the development of catalytic and enantioselective versions has enhanced the synthetic utility of this transformation. nih.gov
Free radical cyclizations offer an alternative pathway to the indanone core, particularly for the synthesis of haloindanones. rsc.orgresearchgate.netthieme-connect.de These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization onto an aromatic ring.
A common strategy involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a radical mediator like tributyltin hydride (Bu₃SnH). youtube.com For instance, a suitably substituted o-haloaryl derivative can be subjected to radical-generating conditions to initiate cyclization. A novel three-component radical cyclization/haloazidation of enynones has been developed for the efficient synthesis of various 1-indanones under metal-free conditions. rsc.orgresearchgate.net
| Radical Precursor | Reagents | Reaction Type | Key Features |
|---|---|---|---|
| Enynones | TMSN₃, NIS (or NBS, NCS) | Three-component radical cyclization/haloazidation | Metal-free conditions, formation of three new bonds and a new ring in a single step. rsc.orgresearchgate.net |
These radical-based methods are advantageous for their mild reaction conditions and tolerance of a wide range of functional groups. thieme-connect.de
Modern synthetic chemistry has seen a rise in tandem or cascade reactions, which allow for the construction of complex molecules in a single pot through a sequence of reactions. Several such strategies have been applied to the synthesis of indanones. nih.govacs.orgacs.orgorganic-chemistry.orgfigshare.com
For example, rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift pathways have been developed to access 2,3-disubstituted indanones in a one-pot process. nih.govacs.orgfigshare.com Similarly, copper-catalyzed tandem reactions have been employed for the synthesis of indanone-fused pyrrolidines. acs.org These methods are highly atom-economical and offer efficient routes to complex indanone derivatives.
Strategic Halogenation Techniques
Once the 4-methoxy-1-indanone precursor has been synthesized, the final step is the introduction of the chlorine atom at the 1-position (the α-position to the carbonyl group). This is typically achieved through an α-halogenation reaction.
The α-halogenation of ketones can be carried out under either acidic or basic conditions. libretexts.org In an acidic medium, the reaction proceeds through an enol intermediate. The enol tautomer, being electron-rich, acts as a nucleophile and attacks the halogen (e.g., Cl₂). This method is generally preferred for monochlorination as the introduction of the first halogen deactivates the enol towards further halogenation.
| Substrate | Reagents and Conditions | Product | Mechanism |
|---|---|---|---|
| 4-Methoxy-1-indanone | Cl₂, Acetic Acid | This compound | Acid-catalyzed enol formation followed by electrophilic attack by chlorine. |
Various chlorinating agents can be employed, including elemental chlorine, sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). The choice of reagent and reaction conditions can influence the selectivity and yield of the desired this compound. For instance, direct organocatalytic α-chlorination of aldehydes and ketones has been developed using chiral amines as catalysts to achieve high enantioselectivity. organic-chemistry.orgnih.gov
It is important to control the stoichiometry of the chlorinating agent to avoid over-halogenation, especially at other positions on the aromatic ring, although the carbonyl group's deactivating effect generally disfavors this.
Methodologies for Methoxy Group Introduction on Indan (B1671822) Skeletons
Introducing a methoxy group onto an indan skeleton can be accomplished through several synthetic routes, typically involving the functionalization of a pre-existing indanone or indanol. One common strategy is the Williamson ether synthesis, where a hydroxy-indan derivative is treated with a base (like sodium hydride) to form an alkoxide, which then reacts with a methylating agent (such as methyl iodide) to form the methoxy ether.
Alternatively, methoxy groups on the aromatic portion of the indan ring are often incorporated early in the synthesis, starting from a commercially available methoxy-substituted benzene (B151609) derivative which is then elaborated into the indan structure through reactions like Friedel-Crafts acylation. d-nb.info For example, a methoxy-substituted phenylpropanoic acid can undergo intramolecular Friedel-Crafts acylation to form the corresponding methoxy-indanone. d-nb.info The Zeisel method can be used for the quantitative determination of methoxy groups in a compound. researchgate.net
Reductive Transformations of Carbonyl-Containing Indan Systems (e.g., Indanones to Indanols)
The reduction of an indanone to an indanol is a fundamental transformation in the synthesis of indan-based compounds. mdpi.com This conversion of a ketone to a secondary alcohol can be achieved using a variety of reducing agents.
Standard hydride reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are commonly used for this purpose. These reagents provide a source of hydride ions (H⁻) that nucleophilically attack the electrophilic carbonyl carbon of the indanone. A subsequent workup with a protic source furnishes the corresponding indanol.
Catalytic hydrogenation is another effective method, employing hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. This method is often clean and efficient, yielding the alcohol product.
More advanced methodologies focus on the stereoselective reduction of indanones to produce specific stereoisomers of the indanol, which is crucial for the synthesis of chiral molecules. whiterose.ac.uk
| Reagent/Method | Substrate | Product | Key Features |
| Sodium Borohydride (NaBH₄) | Indanone | Indanol | Mild, selective for ketones/aldehydes |
| Lithium Aluminum Hydride (LiAlH₄) | Indanone | Indanol | Powerful, reduces most carbonyls |
| Catalytic Hydrogenation (H₂/Pd-C) | Indanone | Indanol | Clean, often stereoselective (syn-addition) |
| Asymmetric Transfer Hydrogenation | Prochiral Indanone | Chiral Indanol | High enantioselectivity whiterose.ac.uk |
Conversion of Hydroxyl Groups to Halides in Indanols (e.g., using organometallic reagents)
The conversion of an indanol's hydroxyl group into a halide is a key step for creating precursors for further reactions, such as the formation of organometallic reagents. almerja.netbrainkart.com Standard methods for this transformation include the use of reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) for chlorination, and phosphorus tribromide (PBr₃) for bromination.
The use of organometallic reagents for this direct conversion is less common; however, related organophosphorus reagents are central to reactions like the Appel reaction. In this reaction, a mixture of triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide (e.g., CCl₄ or CBr₄) is used to convert an alcohol to the corresponding alkyl halide under mild conditions. The reaction proceeds through a phosphonium (B103445) salt intermediate.
Once an alkyl halide like this compound is formed, it can be readily converted into an organometallic reagent. almerja.net For example, reaction with magnesium metal in dry ether yields a Grignard reagent, while reaction with lithium metal produces an organolithium reagent. brainkart.comlibretexts.org These organometallic compounds are potent nucleophiles and bases, widely used in the formation of new carbon-carbon bonds. libretexts.orgethz.ch
Stereoselective Synthesis of Indan Derivatives
The biological activity of many indan-based compounds is highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance.
Asymmetric catalysis provides an efficient route to enantiomerically enriched indan derivatives. acs.orgorganic-chemistry.org This field has seen significant advancements, with various catalytic systems being developed for different key transformations.
One major approach is the asymmetric hydrogenation or transfer hydrogenation of prochiral indenones or the kinetic resolution of racemic indanones. whiterose.ac.ukresearchgate.net For example, chiral ruthenium (II) complexes have been used for the asymmetric transfer hydrogenation of 3-aryl-indanones, yielding enantioenriched cis-3-aryl-indanols and unreacted indanones with high enantiomeric excess (ee). whiterose.ac.uk
Another powerful strategy is the catalytic asymmetric intramolecular Heck reaction. This method has been used to synthesize chiral 3-substituted indanones from achiral precursors. figshare.comnih.gov Palladium catalysts paired with chiral ligands can effect the cyclization with high enantioselectivity.
Rhodium-catalyzed asymmetric cyclization of pinacolborane chalcone (B49325) derivatives using chiral ligands like (R)-MonoPhos® has also been reported to produce chiral 3-aryl-1-indanones in high yields and with excellent enantioselectivity (up to 95% ee). beilstein-journals.org
| Catalytic System | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) |
| Rhodium / (R)-MonoPhos® | Asymmetric Cyclization | Pinacolborane chalcone deriv. | Chiral 3-aryl-1-indanone | Up to 95% beilstein-journals.org |
| Palladium / Chiral Ligand | Reductive-Heck Reaction | 2'-halochalcones | Chiral 3-substituted indanone | High ee reported figshare.comnih.gov |
| Ruthenium (II) / Chiral Diamine | Asymmetric Transfer Hydrogenation | Racemic 3-aryl-indanone | Chiral cis-3-aryl-indanol | Up to 94% whiterose.ac.uk |
| Chiral Phosphoric Acid | Desymmetrization | Prochiral triketone | Chiral fused indanone | Good enantiocontrol rsc.org |
These catalytic methods represent state-of-the-art approaches for accessing optically active indan building blocks, which are crucial for the synthesis of complex molecular targets. rsc.org
Biocatalytic Pathways for Chloroindanol Derivatives
Biocatalysis leverages the high selectivity of natural catalysts, such as enzymes or whole microbial cells, to perform chemical transformations with remarkable precision. mdpi.com This approach is particularly valuable for producing chiral compounds, including chloroindanol derivatives, under mild reaction conditions. mdpi.com The high stereo- and regioselectivities of enzymes often generate products with high enantiomeric purity, reducing the need for complex purification steps. pharmasalmanac.com
Key enzymatic reactions applicable to the synthesis of chiral chloroindanol derivatives include:
Asymmetric Reduction of Ketones: Ketoreductases (KREDs) and alcohol dehydrogenases are highly effective in the stereoselective reduction of a ketone precursor to a specific chiral alcohol. For instance, the synthesis of ethyl (S)-4-chloro-3-hydroxybutyric acid, a structurally analogous chiral intermediate, is achieved through the ketoreductase-catalyzed conversion of the corresponding ketoester. mdpi.comresearchgate.net This method can be applied to a suitable indanone precursor to yield a specific stereoisomer of chloroindanol.
Cofactor Regeneration: Many of these enzymatic reductions require a hydride source from a cofactor like NADH or NADPH. mdpi.com To make the process economically viable, in-situ cofactor regeneration systems are employed. This can be achieved by using a second enzyme, such as glucose dehydrogenase or formate (B1220265) dehydrogenase, which oxidizes a cheap substrate (e.g., glucose or formate) to regenerate the required cofactor. mdpi.comnih.gov
Enzyme Engineering: Advances in protein engineering have expanded the utility of biocatalysis. nih.gov Enzymes can be modified through techniques like directed evolution to enhance their stability, activity, and substrate scope, tailoring them for specific industrial applications. nih.gov
The use of biocatalysis offers a greener alternative to traditional chemical methods by operating in aqueous media under mild temperatures and pressures, thereby reducing energy consumption and waste generation. mdpi.compharmasalmanac.com
Diastereomeric and Enantiomeric Resolution Techniques for Indan Structures
When a synthesis produces a racemic mixture (an equal mix of enantiomers), resolution techniques are required to isolate the desired stereoisomer. For indan structures, which may possess one or more chiral centers, several methods are employed.
Resolution via Diastereomer Formation: This classic technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. chemeurope.com This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional methods like fractional crystallization or chromatography. libretexts.orgacs.org
Process:
Derivatization: A racemic amine or alcohol can be reacted with a chiral acid (e.g., (+)-tartaric acid, (S)-mandelic acid) to form diastereomeric salts. chemeurope.comlibretexts.org
Separation: The resulting diastereomers are separated, typically by fractional crystallization, exploiting their different solubilities. researchgate.net
Regeneration: The separated diastereomer is then treated to remove the chiral auxiliary, yielding the pure enantiomer. chemeurope.comgoogle.com
Chiral Chromatography: This is a powerful analytical and preparative technique for separating enantiomers. mdpi.com It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. khanacademy.org
High-Performance Liquid Chromatography (HPLC): Enantioselective HPLC is a common method for resolving chiral compounds. nih.gov Polysaccharide-based CSPs are frequently used and can operate in various mobile phases to achieve effective separation. nih.gov
Supercritical Fluid Chromatography (SFC): SFC is another chromatographic technique that can be used for chiral separations, often offering faster separations and reduced solvent consumption compared to HPLC. mdpi.com
The table below compares these two primary resolution techniques.
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Diastereomeric Resolution | Conversion of enantiomers into diastereomers with different physical properties, followed by separation (e.g., crystallization). libretexts.org | Cost-effective for large-scale separations; well-established methodology. researchgate.net | Requires stoichiometric amounts of a pure chiral resolving agent; the desired enantiomer yield is limited to a theoretical maximum of 50% per cycle without a racemization step. chemeurope.com |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. mdpi.comkhanacademy.org | Direct separation without chemical derivatization; high purity of enantiomers achievable; applicable to a wide range of compounds. nih.gov | Higher cost of chiral columns and solvents; may be less economical for very large-scale industrial production compared to crystallization. mdpi.com |
Green Chemistry Principles in the Synthesis of this compound
Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.cominstituteofsustainabilitystudies.com The application of these principles is crucial for the sustainable synthesis of fine chemicals like this compound.
Adherence to the Twelve Principles of Green Chemistry
The twelve principles of green chemistry, developed by Paul Anastas and John Warner, provide a guide for achieving sustainability in chemical manufacturing. syrris.com Their application in pharmaceutical and fine chemical synthesis can lead to more efficient and environmentally benign processes. firp-ula.orgwisdomgale.com
| Principle | Description and Relevance in Synthesis |
|---|---|
| 1. Prevention | It is better to prevent waste than to treat or clean it up after it has been created. instituteofsustainabilitystudies.com This involves designing synthetic routes with high yields and minimal byproducts. |
| 2. Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. wisdomgale.com This favors addition reactions over substitution or elimination reactions. |
| 3. Less Hazardous Chemical Syntheses | Methods should use and generate substances that possess little or no toxicity to human health and the environment. wisdomgale.com This encourages replacing toxic reagents with safer alternatives. |
| 4. Designing Safer Chemicals | Chemical products should be designed to be effective while minimizing their toxicity. instituteofsustainabilitystudies.com |
| 5. Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. nih.gov Solvents can account for a significant portion of the raw material mass in a synthesis. |
| 6. Design for Energy Efficiency | Energy requirements should be recognized for their environmental and economic impacts and should be minimized. Syntheses should be conducted at ambient temperature and pressure if possible. syrris.com |
| 7. Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. syrris.com |
| 8. Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided, as such steps require additional reagents and can generate waste. wisdomgale.com |
| 9. Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. nih.gov Catalysts are used in small amounts and can be recycled, reducing waste. |
| 10. Design for Degradation | Chemical products should be designed so that at the end of their function they can break down into innocuous degradation products and do not persist in the environment. firp-ula.org |
| 11. Real-time Analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. wisdomgale.com |
| 12. Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. wisdomgale.com |
Utilization of Sustainable Reaction Media (e.g., aqueous, supercritical fluids, ionic liquids)
The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. nih.gov Sustainable reaction media are alternatives to traditional volatile organic compounds (VOCs).
Aqueous Media: Water is a non-toxic, non-flammable, and inexpensive solvent. Its use in organic synthesis is highly desirable. ijsdr.org Recent research has demonstrated efficient rhodium-catalyzed syntheses of indanone derivatives in water, highlighting its potential as a sustainable medium for creating analogous structures. acs.orgnih.gov
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and readily available solvent alternative. digitallibrary.co.in It can be used in reactions and extractions, and its solvent properties can be tuned by changing pressure and temperature. Upon depressurization, it can be easily removed and recycled.
Ionic Liquids (ILs): ILs are salts with melting points below 100°C. They are often referred to as "designer solvents" because their properties can be tailored by modifying the cation and anion. digitallibrary.co.in Key features include negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. ijsdr.org They can enhance catalyst activity and facilitate product separation. ijsdr.org
Bio-based Solvents: Solvents derived from renewable resources, such as glycerol (B35011) (a byproduct of biodiesel production), are gaining traction as environmentally friendly reaction media. mdpi.comrsc.org
Solvent-Free Reaction Conditions
Eliminating the solvent entirely represents an ideal green chemistry scenario. nih.gov Solvent-free, or neat, reactions simplify workup, reduce waste, and can sometimes lead to faster reaction rates.
Mechanochemistry: This technique involves conducting reactions in the solid state using mechanical force (e.g., grinding or milling). A mechanochemical solvent-free synthesis of indenones from aromatic carboxylic acids and alkynes has been reported, demonstrating a sustainable approach to forming the core indan structure. acs.org
Thermal Conditions: In some cases, reactions can be run by simply heating a mixture of the solid or liquid reactants without any solvent. Microwave-assisted solvent-less reactions can be particularly effective, as the energy is absorbed directly by the reactants. researchgate.net
Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency
Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. researchgate.net Unlike conventional heating where heat is transferred slowly from an external source, microwave irradiation heats the reaction mixture directly and efficiently by interacting with polar molecules. anton-paar.com
The primary advantages of MAOS include:
Drastic Reduction in Reaction Time: Reactions that take hours or days with conventional heating can often be completed in minutes. researchgate.netanton-paar.com
Increased Yields and Purity: The rapid heating to the target temperature can suppress the formation of side products, leading to cleaner reactions and higher product yields. anton-paar.comarkat-usa.org
Energy Efficiency: Direct "in-core" heating is more energy-efficient than conventional methods. anton-paar.com
The following table provides a comparison of conventional and microwave-assisted methods for the synthesis of various heterocyclic compounds, illustrating the typical enhancements achieved with MAOS.
| Reaction Type/Product | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Synthesis of Pyran-fused Chromenones | 8-10 hours | 4-5 minutes | Better yields | scispace.com |
| Synthesis of 1,3,4-Oxadiazole Derivatives | Not specified | 3-4 minutes | Allows for faster work, generating higher yields with increased product purity. | nih.gov |
| Synthesis of 3,4-dihydro-2H-benzo[b] firp-ula.orgwisdomgale.comoxazines | Longer time | Shorter time | Improved yield and purity | arkat-usa.org |
Development of Catalytic vs. Stoichiometric Methodologies
The synthesis of the indane core, particularly with specific substitution patterns like in this compound, can be approached through various synthetic routes. Traditionally, intramolecular Friedel-Crafts reactions have been a cornerstone for constructing the indane skeleton. beilstein-journals.org These reactions, however, often highlight the classic distinction between stoichiometric and catalytic approaches.
Stoichiometric Methodologies:
A common stoichiometric route to an indanone precursor of this compound would involve the Friedel-Crafts acylation of a suitably substituted aromatic compound. For instance, 3-(3-methoxyphenyl)propionyl chloride could be cyclized using a stoichiometric amount of a Lewis acid, such as aluminum chloride (AlCl₃). beilstein-journals.org The resulting 4-methoxy-1-indanone would then undergo reduction and subsequent chlorination to yield the final product.
While effective in achieving the desired carbon-carbon bond formation, these methods suffer from several drawbacks. The use of stoichiometric amounts of Lewis acids generates a significant amount of waste, as the catalyst cannot be easily recovered and is consumed in the reaction workup. This leads to a low atom economy and a high E-factor (environmental factor), which is a measure of the mass of waste produced per unit of product.
Catalytic Methodologies:
In contrast, modern synthetic chemistry has focused on developing catalytic alternatives that address the shortcomings of stoichiometric methods. For the synthesis of indane derivatives, several catalytic approaches have been explored, including:
Catalytic Friedel-Crafts Reactions: The use of catalytic amounts of strong Lewis acids or Brønsted acids can promote the intramolecular cyclization to form the indane ring. beilstein-journals.org While this reduces the amount of catalyst needed, issues with catalyst recovery and reuse can still persist.
Palladium-Catalyzed Reactions: Palladium catalysis has emerged as a powerful tool for the synthesis of complex carbocycles, including indanes. researchgate.netresearchgate.net These methods often involve the intramolecular coupling of appropriately functionalized precursors, allowing for the construction of the indane skeleton under milder conditions and with greater functional group tolerance.
Nickel-Catalyzed Reactions: Similar to palladium, nickel catalysts have been employed in the synthesis of indanes through various carboannulation reactions. These methods can offer a more cost-effective alternative to palladium catalysis while still providing high efficiency.
Bismuth-Catalyzed Reactions: Bismuth triflate (Bi(OTf)₃) has been shown to be an effective catalyst for the synthesis of substituted indanes through the double hydroarylation of unactivated 1,3-dienes. This methodology provides a direct route to the indane core from simple starting materials.
Below is a comparative table illustrating the general characteristics of stoichiometric vs. catalytic approaches applicable to the synthesis of indane structures.
| Feature | Stoichiometric Methodologies (e.g., Classical Friedel-Crafts) | Catalytic Methodologies (e.g., Pd, Ni, Bi-catalyzed) |
| Reagent Quantity | Requires at least one equivalent of the promoter (e.g., AlCl₃) | Requires a small fraction of the catalyst (e.g., 0.1-5 mol%) |
| Waste Generation | High, due to the consumption of the promoter in the reaction | Low, as the catalyst is not consumed |
| Atom Economy | Generally lower | Generally higher |
| Catalyst Recovery | Difficult to impossible | Often feasible, especially with heterogeneous catalysts |
| Reaction Conditions | Can be harsh, requiring high temperatures and inert atmospheres | Often milder and more tolerant of various functional groups |
Optimization of Atom Economy and Waste Minimization
The principles of green chemistry are central to the modern synthesis of fine chemicals, including this compound and its analogs. The focus on optimizing atom economy and minimizing waste is a direct response to the environmental and economic inefficiencies of traditional synthetic methods.
Atom Economy:
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. In the context of synthesizing this compound, a high atom economy would be achieved by designing a synthetic route where the majority of the atoms from the starting materials are incorporated into the final product.
Catalytic reactions inherently offer better atom economy compared to stoichiometric ones. For example, in a catalytic intramolecular cyclization, the catalyst facilitates the transformation without being incorporated into the product, leading to a theoretical atom economy that is much higher than a reaction requiring a stoichiometric promoter that ends up as waste.
Waste Minimization:
Waste minimization in chemical synthesis is a broader concept that encompasses not only improving atom economy but also reducing the use of auxiliary substances like solvents and separation agents. Strategies for waste minimization in the synthesis of this compound and similar compounds include:
Solvent Selection: The choice of solvent can have a significant impact on the environmental footprint of a synthesis. Utilizing greener solvents, or even performing reactions under solvent-free conditions, can drastically reduce waste.
Process Intensification: Techniques such as continuous flow chemistry can lead to more efficient reactions with better heat and mass transfer, often resulting in higher yields and reduced byproduct formation.
Catalyst Recycling: The ability to recover and reuse a catalyst is a key aspect of waste minimization. The development of heterogeneous catalysts or catalytic systems that can be easily separated from the reaction mixture is an active area of research.
The following table summarizes key strategies for improving atom economy and minimizing waste in the synthesis of substituted indanes.
| Strategy | Description | Impact on Synthesis |
| Use of Catalysis | Employing catalytic amounts of reagents instead of stoichiometric ones. | Increases atom economy, reduces inorganic waste. |
| One-Pot Reactions | Combining multiple reaction steps into a single operation without isolating intermediates. | Reduces solvent usage, energy consumption, and waste from workup procedures. |
| Renewable Feedstocks | Utilizing starting materials derived from renewable sources. | Improves the overall sustainability of the synthesis. |
| Solvent Minimization | Reducing the volume of solvent used or employing solvent-free reaction conditions. | Decreases volatile organic compound (VOC) emissions and liquid waste. |
By integrating these principles into the design of synthetic routes for compounds like this compound, the chemical industry can move towards more sustainable and environmentally responsible manufacturing practices.
Chemical Reactivity and Mechanistic Investigations of 1 Chloro 4 Methoxyindan
Nucleophilic Substitution Reactions in Haloindan Systems
Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, the chloride ion, by a nucleophile. embibe.com For secondary haloalkanes like 1-chloro-4-methoxyindan, two primary mechanisms are in competition: the unimolecular (SN1) and the bimolecular (SN2) pathways. wikipedia.orgyoutube.com The prevailing mechanism is determined by factors such as the stability of the intermediate carbocation, steric hindrance at the reaction center, the strength of the nucleophile, and the solvent used. youtube.comyoutube.com
The SN1 (Substitution, Nucleophilic, Unimolecular) mechanism is a multi-step process where the rate-determining step involves the ionization of the substrate to form a carbocation intermediate. ucalgary.ca The reaction rate is dependent only on the concentration of the substrate. wikipedia.orgucalgary.ca
The pathway for this compound would proceed as follows:
Formation of a Carbocation: The C-Cl bond breaks heterolytically, with the chloride ion departing, to form a 1-indanyl carbocation. This is the slow, rate-determining step. ucalgary.ca
Nucleophilic Attack: The carbocation, which is an electrophilic intermediate, is then rapidly attacked by a nucleophile. ucalgary.capw.live
The carbocation formed from this compound is a secondary benzylic carbocation. The stability of this intermediate is a critical factor favoring the SN1 pathway. ucalgary.ca Carbocation stability is enhanced by both inductive effects and hyperconjugation from adjacent alkyl groups. wikipedia.orgyoutube.com In this specific case, the carbocation at the C1 position is significantly stabilized by resonance with the adjacent benzene (B151609) ring. The electron-donating methoxy (B1213986) group at the C4 position further delocalizes the positive charge, increasing the stability of the carbocation intermediate. The stability of carbocations generally follows the order: tertiary > secondary > primary. pw.livelibretexts.org Due to resonance, this secondary benzylic carbocation is relatively stable, making the SN1 pathway plausible, especially with weak nucleophiles and polar protic solvents. youtube.com
The SN2 (Substitution, Nucleophilic, Bimolecular) reaction is a single-step, concerted process. youtube.comlibretexts.org The nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. libretexts.org The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.comyoutube.comlibretexts.org
Key features of the SN2 pathway for this compound include:
Backside Attack: The nucleophile must approach the carbon atom from the side directly opposite the leaving group (a "backside attack"). libretexts.orgmasterorganicchemistry.com This is because the leaving group and the electron-rich nucleophile repel each other. libretexts.org
Transition State: The reaction proceeds through a high-energy transition state where the carbon atom is pentacoordinate, having partial bonds to both the incoming nucleophile and the departing leaving group. masterorganicchemistry.comlibretexts.org This transition state has a trigonal bipyramidal geometry. youtube.commasterorganicchemistry.com
Steric Hindrance: The SN2 transition state is sterically crowded. libretexts.org Consequently, the reaction rate is highly sensitive to steric hindrance around the reaction center. The order of reactivity for substrates in SN2 reactions is methyl > primary > secondary >> tertiary. youtube.commasterorganicchemistry.com As a secondary halide, this compound is more sterically hindered than a primary halide, which slows the rate of SN2 reactions. youtube.com The bulky, rigid indan (B1671822) ring structure further impedes the approach of the nucleophile, making the SN2 pathway less favorable compared to simpler secondary haloalkanes. youtube.com
| Feature | SN1 Pathway | SN2 Pathway |
|---|---|---|
| Kinetics | Unimolecular (Rate = k[Substrate]) ucalgary.ca | Bimolecular (Rate = k[Substrate][Nucleophile]) youtube.com |
| Mechanism | Two or more steps, involves a carbocation intermediate wikipedia.org | Single, concerted step libretexts.org |
| Substrate Reactivity | Tertiary > Secondary > Primary ucalgary.ca | Methyl > Primary > Secondary masterorganicchemistry.com |
| Intermediate/Transition State | Planar carbocation intermediate youtube.comlibretexts.org | Pentacoordinate trigonal bipyramidal transition state youtube.commasterorganicchemistry.com |
| Nucleophile Requirement | Weak nucleophiles are effective ucalgary.ca | Strong nucleophiles are required youtube.com |
| Solvent Preference | Polar protic solvents (e.g., water, ethanol) youtube.com | Polar aprotic solvents (e.g., acetone, DMSO) youtube.com |
| Stereochemistry | Racemization (mixture of inversion and retention) libretexts.orgmasterorganicchemistry.com | Complete inversion of configuration libretexts.orglibretexts.org |
| Rearrangements | Possible, to form a more stable carbocation youtube.com | Not possible, no carbocation formed youtube.com |
The stereochemistry of a nucleophilic substitution reaction is directly linked to its mechanism. libretexts.org
SN1 Stereochemistry: The carbocation intermediate formed in an SN1 reaction is trigonal planar. youtube.comlibretexts.org This planarity allows the incoming nucleophile to attack from either face with nearly equal probability. If the starting material is a single enantiomer of chiral this compound, the SN1 reaction will lead to a mixture of enantiomers (both retention and inversion of configuration), a process known as racemization. libretexts.orgmasterorganicchemistry.com Complete racemization is not always observed, as the departing leaving group can temporarily shield one face of the carbocation, leading to a slight excess of the inversion product. wikipedia.orgyoutube.com
SN2 Stereochemistry: The concerted backside attack of the SN2 mechanism results in a predictable and complete inversion of the stereochemical configuration at the carbon center, known as a Walden inversion. youtube.commasterorganicchemistry.comlibretexts.org For example, if the (R)-enantiomer of this compound were to react via an SN2 pathway, the product would be exclusively the (S)-enantiomer. libretexts.org
Regioselectivity refers to the preference of a reaction to occur at a particular position in a molecule. wikipedia.org In the nucleophilic substitution of this compound, the reaction is highly regioselective for the C1 position, as this is the carbon atom bonded to the chloro leaving group. The nucleophile will replace the chlorine atom at this specific site, regardless of whether the mechanism is SN1 or SN2, assuming no molecular rearrangements occur. khanacademy.org
Molecular Rearrangement Reactions
In reactions that proceed through carbocation intermediates, such as the SN1 reaction, the intermediate may undergo rearrangement to form a new, more stable carbocation before being attacked by the nucleophile. pw.livequora.com This possibility must be considered for this compound.
Carbocation rearrangements are driven by the thermodynamic imperative to achieve a more stable electronic state. pw.liveyoutube.com The most common types of rearrangements are 1,2-hydride shifts and 1,2-alkyl shifts, where a hydrogen atom or an alkyl group, respectively, migrates with its pair of bonding electrons to an adjacent positively charged carbon. youtube.comyoutube.comyoutube.com
For the 1-indanyl carbocation generated from this compound, several rearrangement possibilities could be considered:
1,2-Hydride Shift: A hydrogen atom from the adjacent C2 position could migrate to the C1 carbocation. However, this would transform one secondary benzylic carbocation into another secondary carbocation, offering no significant increase in stability. Therefore, this specific shift is unlikely to be a major pathway.
Wagner-Meerwein Rearrangement (Alkyl Shift): A more complex rearrangement could involve the migration of one of the C2-C3 ring bonds to the C1 carbocation. This would result in a ring expansion, transforming the five-membered ring of the indan system into a six-membered ring, potentially leading to a more stable carbocationic structure. Such rearrangements are common in cyclic and polycyclic systems.
While radical rearrangements also occur in organic chemistry, they proceed through different mechanisms and intermediates. rsc.orgrsc.org Carbocation-mediated rearrangements are the relevant pathway for the SN1 reactions of this compound.
| Initial Carbocation | Type of Rearrangement | Potential Rearranged Carbocation | Driving Force |
|---|---|---|---|
| 1-(4-methoxy)indanyl (Secondary, Benzylic) | 1,2-Hydride Shift (from C2) | 2-(4-methoxy)indanyl (Secondary) | No significant stability gain; unlikely. |
| 1-(4-methoxy)indanyl (Secondary, Benzylic) | 1,2-Alkyl Shift (Ring Expansion) | Rearranged six-membered ring carbocation | Potential formation of a more stable carbocation (e.g., tertiary or less ring strain). |
Beyond simple 1,2-shifts, the indan skeleton can be susceptible to more profound intramolecular rearrangements, particularly under conditions that favor carbocation formation. slideshare.net Wagner-Meerwein rearrangements are a class of carbocation-mediated 1,2-rearrangements that can alter the carbon skeleton of a molecule. slideshare.net In the context of the 1-indanyl cation, such a rearrangement could theoretically lead to ring-expanded products, such as substituted tetralin derivatives. The specific products formed would depend on the relative stabilities of the various possible carbocation intermediates and the transition states connecting them. The actual reaction pathway, whether concerted or stepwise, can be complex and influenced by the dynamics of the reacting molecules. researchgate.net These rearrangements complicate the synthetic utility of SN1 reactions but provide valuable mechanistic insights into the behavior of cyclic carbocation intermediates.
Electrophilic Aromatic Substitution on Methoxylated Indan Rings
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class in organic chemistry where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. wikipedia.org The reactivity and orientation of this substitution are significantly influenced by the electronic properties of substituents already present on the ring. lkouniv.ac.in Methoxy groups (-OCH₃), such as the one in this compound, are strong activating groups and are ortho-, para-directing. This is due to the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance, thereby stabilizing the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. lkouniv.ac.innih.gov This stabilization is most effective when the electrophile attacks the positions ortho and para to the methoxy group.
Directed Halogenation Studies on Methoxyindane Systems
The methoxy group in methoxyindane systems exerts a powerful directing effect in halogenation reactions, a common type of electrophilic aromatic substitution. Due to its electron-donating nature, the methoxy group activates the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles like halonium ions (e.g., Br⁺, Cl⁺). The substitution is directed primarily to the positions ortho and para to the methoxy group.
In the context of a 4-methoxyindan structure, the available positions on the aromatic ring for substitution are C5, C6, and C7. The position para to the methoxy group (C7) and the position ortho to it (C5) are electronically activated. However, the outcome of the reaction can also be influenced by steric hindrance from the adjacent five-membered ring.
Directed halogenation can also be achieved using transition metal catalysis. For instance, palladium-catalyzed C-H bond activation has been employed for the ortho-halogenation of arylnitriles, using the cyano group as a directing group. organic-chemistry.org While not directly involving a methoxy group as the director, these studies highlight the principle of using a functional group to control regioselectivity in C-H functionalization. In systems with strong electron-donating groups like methoxy, a competition can arise between catalyst-directed halogenation and the inherent electronic preference for electrophilic substitution. organic-chemistry.org
Research on the halogenation of various methoxy-substituted aromatic compounds provides insight into the expected reactivity. The primary products are typically those resulting from substitution at the most electronically favored and sterically accessible positions.
Table 1: Regioselectivity in Electrophilic Halogenation of Methoxy-Substituted Arenes
| Substrate Example | Halogenating Agent | Major Product(s) | Directing Influence |
|---|---|---|---|
| Anisole | Br₂ in Acetic Acid | p-Bromoanisole, o-Bromoanisole | Methoxy (Ortho, Para) |
| 4-Methoxybenzonitrile | N-Iodosuccinimide (NIS) | 3-Iodo-4-methoxybenzonitrile | Methoxy (Ortho) |
This table presents illustrative examples of halogenation on methoxy-substituted rings to demonstrate the directing effect of the methoxy group.
Transition Metal-Catalyzed Transformations
Transition metal catalysis offers powerful and versatile methods for the synthesis and functionalization of complex organic molecules, including the indan framework. Catalysts based on palladium, rhodium, and nickel enable a wide range of transformations for constructing the characteristic fused-ring system of indanones.
Carbonylative Cyclization Reactions for Indanone Rings
Carbonylative cyclization is a robust strategy for constructing cyclic ketones, such as indanones, by incorporating a molecule of carbon monoxide (CO). rsc.org Palladium and rhodium catalysts are frequently employed for these transformations. One approach involves the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides. organic-chemistry.org This reaction proceeds by the insertion of CO into a palladium-aryl bond, followed by an intramolecular insertion of the alkene and subsequent reductive elimination to furnish the indanone ring system.
Rhodium(I) complexes have been shown to catalyze the carbonylative cyclization of 2-bromophenylboronic acids with alkynes to yield indenones, which are unsaturated precursors to indanones. nih.gov The reaction involves the addition of an arylrhodium(I) species to the alkyne, followed by cyclization with CO incorporation. The regioselectivity of this process is influenced by both the electronic and steric properties of the alkyne substituents. nih.gov
Table 2: Examples of Carbonylative Cyclization for Indanone/Indenone Synthesis
| Catalyst | Substrates | Product Type | Reference |
|---|---|---|---|
| Pd(OAc)₂/dppp | Unsaturated Aryl Iodide | Indanone | organic-chemistry.org |
| [Rh(cod)Cl]₂ | 2-Bromophenylboronic acid, Alkyne | Indenone | nih.gov |
dppp: 1,3-Bis(diphenylphosphino)propane; cod: 1,5-Cyclooctadiene
Reductive Heck Reactions in Indanone Synthesis
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, can be adapted for the synthesis of indanones. The Reductive Heck reaction, or the Heck-reduction sequence, is a particularly effective variant. This methodology often involves an intramolecular carbopalladation followed by the reduction of the resulting σ-alkylpalladium(II) intermediate, typically using a hydride donor. chim.it
A powerful one-pot process known as the Heck-reduction–cyclization–alkylation (HRCA) methodology has been developed for the synthesis of 2,2-disubstituted 1-indanones. beilstein-journals.orgresearchgate.net This sequence begins with a Heck coupling between an aryl diazonium salt and an α,β-unsaturated ketone (e.g., methyl vinyl ketone). The resulting cross-coupling product is then hydrogenated in the same pot, reducing the double bond. Finally, a base-mediated intramolecular cyclization (an aldol-type reaction) followed by alkylation of the resulting enolate yields the target indanone. beilstein-journals.orgresearchgate.net This approach allows for the efficient construction of the indanone core with a quaternary carbon center at the C2 position from simple starting materials. researchgate.net
Table 3: Key Steps in the Heck-Reduction–Cyclization–Alkylation (HRCA) Sequence
| Step | Reaction Type | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Heck Reaction | Aryl Diazonium Salt, Methyl Vinyl Ketone, Pd Catalyst | Arylated α,β-Unsaturated Ketone |
| 2 | Reduction | H₂ or Hydride Source | Arylated Saturated Ketone |
| 3 | Cyclization/Alkylation | Base (e.g., NaOEt), Alkyl Halide | 2,2-Disubstituted-1-indanone |
Catalytic Hydrogenation of Unsaturated Indan Precursors
Catalytic hydrogenation is a crucial step in many synthetic routes leading to indan and indanone derivatives, where it is used to saturate carbon-carbon double bonds in precursors. beilstein-journals.org This reduction is essential for converting unsaturated intermediates, such as indenes or benzylidene-indanones, into the corresponding saturated indan framework.
Palladium on carbon (Pd/C) is a commonly used and highly efficient catalyst for these hydrogenations. For example, in a synthesis of a benzoic acid precursor for an indanone derivative, an indene (B144670) intermediate was subjected to hydrogenolysis using palladium hydroxide (B78521) on carbon (Pd(OH)₂/C) to reduce the double bond and form the saturated indan ring. beilstein-journals.org Similarly, the product of a Heck reaction between a diazonium salt and methyl vinyl ketone is an unsaturated ketoester, which undergoes hydrogenation to yield the saturated precursor necessary for the subsequent cyclization to the indanone ring. beilstein-journals.org The choice of catalyst and reaction conditions (e.g., hydrogen pressure, temperature, solvent) is critical for achieving high yields and selectivity, especially in molecules with multiple reducible functional groups.
Table 4: Catalysts Used in the Hydrogenation of Indan Precursors
| Precursor Type | Catalyst | Product | Reference |
|---|---|---|---|
| Indene Derivative | Pd(OH)₂/C | Indan Derivative | beilstein-journals.org |
| Unsaturated Heck Product | Pd/C | Saturated Ketoester | beilstein-journals.org |
| 2-Benzylidene-1-indanone | Pd/C | 2-Benzyl-1-indanone | beilstein-journals.org |
Based on a comprehensive review of publicly available scientific literature and chemical databases, specific experimental and theoretical spectroscopic data for the compound This compound are not available. Detailed research findings concerning its high-resolution ¹H and ¹³C NMR, two-dimensional NMR, IR, Raman, and SERS spectra have not been published.
Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article with the requested data tables and detailed research findings that focuses solely on the advanced spectroscopic characterization of this compound. The generation of content for the specified outline would require access to primary research data that is not present in the public domain.
While the principles of the advanced spectroscopic methodologies listed in the outline are well-established for the characterization of related analogs, the strict requirement to focus exclusively on "this compound" cannot be met without the foundational data for this specific compound.
Theoretical and Computational Chemistry of 1 Chloro 4 Methoxyindan
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for the study of medium-sized organic molecules like 1-Chloro-4-methoxyindan. Through DFT, various properties of the molecule can be calculated, providing a detailed picture of its behavior at the atomic and electronic levels.
Electronic Structure Analysis (e.g., HOMO/LUMO Energies and Band Gaps)
The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 to -5.5 |
| LUMO Energy | -1.5 to -0.5 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
Note: These values are illustrative and would require specific DFT calculations to be confirmed.
Molecular Geometry Optimization and Conformational Analysis
Determining the most stable three-dimensional arrangement of atoms in a molecule is a primary goal of computational chemistry. rowansci.com Molecular geometry optimization is the process of finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. chemrxiv.org For a flexible molecule like this compound, which has a non-planar indan (B1671822) structure, conformational analysis is also crucial to identify the different possible spatial arrangements (conformers) and their relative energies. stackexchange.com
DFT methods are widely used for geometry optimization. nanobioletters.com The process involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic positions to minimize the calculated energy of the system. The resulting optimized geometry provides key information about bond lengths, bond angles, and dihedral angles. For this compound, particular attention would be paid to the pucker of the five-membered ring and the orientation of the chloro and methoxy (B1213986) substituents.
Table 2: Expected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Expected Value |
|---|---|---|
| Bond Length | C-Cl | ~1.75 Å |
| Bond Length | C-O (methoxy) | ~1.36 Å |
| Bond Angle | C-C-Cl | ~110° |
| Dihedral Angle | H-C-C-H (in five-membered ring) | Variable, indicating puckering |
Note: These are typical values for similar chemical environments and would be precisely determined by DFT calculations.
Prediction of Vibrational Frequencies for Spectroscopic Correlation
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on the vibrations of its chemical bonds. nih.gov DFT calculations can predict the vibrational frequencies and their corresponding intensities with a good degree of accuracy. mdpi.com These theoretical predictions are invaluable for interpreting experimental spectra, allowing for the assignment of specific spectral bands to particular vibrational modes of the molecule. furman.edu
For this compound, the calculated vibrational spectrum would exhibit characteristic peaks corresponding to C-H stretching of the aromatic and aliphatic parts, C-C stretching of the rings, C-O stretching of the methoxy group, and the C-Cl stretching vibration. Comparing the calculated frequencies with experimental data can help to confirm the molecular structure and identify different conformers if they exist in a sample. nih.gov
Advanced Quantum Chemical Studies
Beyond the fundamental properties described above, more advanced computational techniques can provide deeper insights into the chemical behavior of this compound.
Charge Distribution and Reactivity Site Prediction (e.g., Mulliken Charges)
The distribution of electron density within a molecule is not uniform, leading to partial positive and negative charges on different atoms. This charge distribution is critical for understanding a molecule's reactivity, as it indicates which sites are more likely to be attacked by electrophiles or nucleophiles. Mulliken population analysis is one common method used to calculate these partial atomic charges from quantum chemical calculations. niscpr.res.in
In this compound, the electronegative chlorine and oxygen atoms are expected to carry partial negative charges, while the carbon atoms bonded to them will have partial positive charges. The aromatic ring will also have a complex charge distribution influenced by the substituents. A Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the electron density surface, can also be used to identify electron-rich and electron-poor regions, thereby predicting sites for chemical reactions. nanobioletters.com
Non-Covalent Interactions (NCI) Analysis within Molecular Architectures
Non-covalent interactions (NCIs), such as van der Waals forces and hydrogen bonds, play a crucial role in determining the three-dimensional structure and properties of molecules, especially in condensed phases. harvard.edumdpi.com NCI analysis is a computational tool that allows for the visualization and characterization of these weak interactions based on the electron density and its derivatives. rsc.org
For this compound, NCI analysis could reveal intramolecular interactions, such as those between the substituents and the ring system, which can influence the conformational preferences of the molecule. In a crystal or aggregated state, this analysis would be instrumental in understanding the intermolecular forces that govern the packing of the molecules. These interactions, though weak, are collectively significant for the physical properties of the compound. nih.gov
Theoretical Studies on Exciton (B1674681) Dissociation and Charge Transfer Dynamics in Related Indan Derivatives
Theoretical studies are crucial for understanding the photo-physical behaviors of molecules, such as exciton dissociation and charge transfer dynamics, which are fundamental to applications in organic electronics. ise-online.org For derivatives of indan, including this compound, computational models can predict how the molecule will behave upon photoexcitation.
Exciton dissociation, the separation of a photogenerated electron-hole pair, is a critical process in photovoltaic and photodetector applications. In theoretical models, the efficiency of this process is highly dependent on the electronic coupling between adjacent molecules or between a molecule and a substrate. rsc.org For a molecule like this compound, density functional theory (DFT) and time-dependent DFT (TD-DFT) would be the primary tools to model these phenomena. nih.govnih.gov These calculations can elucidate the nature of the excited states and the potential energy surfaces that govern the separation of charges. nih.govnih.gov
Charge transfer dynamics describe the movement of charge within a molecule or between molecules. In functionalized indan derivatives, the nature and position of substituents, such as the chloro and methoxy groups in this compound, would significantly influence these dynamics. rsc.org Computational studies on similar aromatic systems often reveal that electron-donating groups (like methoxy) and electron-withdrawing groups (like chloro) can create push-pull systems that facilitate intramolecular charge transfer (ICT) upon excitation. nih.govrsc.org The dynamics of this charge transfer can be simulated using quantum dynamics methods, providing insight into the timescales and pathways of charge separation and recombination.
Table 1: Computational Methods for Studying Exciton Dissociation and Charge Transfer
| Computational Method | Information Gained | Relevance to this compound |
| Density Functional Theory (DFT) | Ground state electronic structure, molecular orbitals (HOMO, LUMO). | Provides a foundational understanding of the electronic landscape. |
| Time-Dependent DFT (TD-DFT) | Excited state energies, oscillator strengths, character of electronic transitions. | Predicts the nature of photoexcitation and potential for charge transfer states. nih.gov |
| Quantum Dynamics Simulations | Time evolution of the electronic and nuclear wavepackets. | Models the ultrafast processes of charge separation and recombination. |
| Natural Bond Orbital (NBO) Analysis | Charge distribution, donor-acceptor interactions. | Quantifies the extent of charge transfer between different parts of the molecule. rsc.org |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states that are often difficult to observe experimentally. fossee.in For this compound, computational methods can be used to explore its reactivity in various chemical transformations.
The process of modeling a reaction mechanism typically begins with identifying the reactants and products and then searching the potential energy surface for the minimum energy path that connects them. smu.edu This path includes the transition state, which is a first-order saddle point on the potential energy surface. fossee.insmu.edu The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key factor in reaction kinetics. nih.govresearchgate.net
For reactions involving this compound, such as nucleophilic substitution or electrophilic aromatic substitution, DFT calculations can be employed to optimize the geometries of the reactants, products, and transition states. fossee.in Advanced computational techniques, such as the nudged elastic band (NEB) method or intrinsic reaction coordinate (IRC) calculations, can be used to confirm that the identified transition state correctly connects the desired reactants and products. smu.edu
Solvent effects are also a critical component of accurate reaction modeling, as they can significantly alter the energetics of the reaction pathway. iitd.ac.in Implicit solvent models, such as the polarizable continuum model (PCM), or explicit solvent models, where individual solvent molecules are included in the calculation, can be used to simulate reactions in a condensed phase. iitd.ac.in
Table 2: Key Parameters in Computational Reaction Modeling
| Parameter | Description | Method of Calculation |
| Enthalpy of Reaction (ΔH) | The difference in enthalpy between products and reactants. | DFT energy calculations. nih.govresearchgate.net |
| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | Energy difference between the transition state and reactants. nih.govresearchgate.net |
| Gibbs Free Energy of Activation (ΔG‡) | The free energy difference between the transition state and reactants, including entropic effects. | DFT with frequency calculations to obtain thermal corrections. |
| Imaginary Frequency | A vibrational mode with a negative frequency, characteristic of a transition state. | Frequency calculation at the optimized transition state geometry. |
Synthetic Applications and Intermediate Utility of 1 Chloro 4 Methoxyindan
Precursor in the Synthesis of Architecturally Complex Organic Scaffolds
1-Chloro-4-methoxyindan serves as a foundational element for the construction of intricate molecular architectures. Its ability to be converted into key intermediates, such as 4-methoxy-1-indanone (B81218), opens pathways to a variety of complex structures, including indanone derivatives, spiroindane frameworks, and fused polycyclic systems. The reactivity of the indan (B1671822) core, modulated by the methoxy (B1213986) and chloro substituents, allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds.
Role in the Elaboration of Indanone Derivatives
The conversion of this compound to 4-methoxy-1-indanone is a critical first step in its utilization for the synthesis of more elaborate indanone derivatives. This transformation can be envisioned through a two-step sequence involving hydrolysis of the benzylic chloride to the corresponding alcohol, followed by oxidation to the ketone. 4-Methoxy-1-indanone can then undergo a variety of reactions to introduce further complexity.
For instance, aldol condensation of 4-methoxy-1-indanone with various benzaldehydes can yield a series of 2-benzylidene-1-indanone derivatives. These compounds are of interest for their potential biological activities. The reaction conditions for such condensations are typically mild, often involving a base or acid catalyst.
| Reactant 1 | Reactant 2 | Product |
| 4-Methoxy-1-indanone | Substituted Benzaldehyde | 2-(Substituted benzylidene)-4-methoxy-1-indanone |
Furthermore, functionalization at the C-2 position of the indanone ring can be achieved through various methods, including alkylation and acylation, to produce a wide range of substituted indanone derivatives with potential applications in medicinal chemistry and materials science.
Construction of Spiroindane Frameworks
Spiroindane moieties are prevalent in a number of natural products and pharmacologically active compounds. The synthesis of these complex frameworks can be approached using intermediates derived from this compound. Following the conversion to 4-methoxy-1-indanone, this intermediate can be further elaborated to indane-1,3-dione derivatives. These diketones are key precursors for the construction of spirocyclic systems.
One notable method involves the copper-catalyzed heteroannulation of ketoxime acetates with 2-arylideneindane-1,3-diones, which can be synthesized from the corresponding indane-1,3-dione. This reaction leads to the formation of novel spiro[indane-1,3-dione-1-pyrrolines]. The versatility of this method allows for the introduction of diverse substituents on the pyrroline ring, providing access to a library of complex spiroindane compounds.
| Indane Derivative | Reagent | Spiroindane Product |
| 2-Arylidene-4-methoxyindane-1,3-dione | Ketoxime Acetate | Spiro[4-methoxyindane-1,3-dione-1-pyrroline] |
Building Block for Fused Polycyclic Systems (e.g., benzo[c]fluorenones)
The indan skeleton of this compound provides a ready-made five-membered ring that can be annulated to form larger, fused polycyclic systems. A particularly relevant example is the synthesis of benzo[c]fluorenones. Research has demonstrated that photolytic bromination of 5-methoxy-1-indanone with N-bromosuccinimide (NBS) can lead to the formation of a 3-bromo-6-methoxyindene intermediate. Subsequent thermolysis of this intermediate can furnish a benzo[c]fluorenone derivative. researchgate.net This transformation highlights the potential of methoxy-substituted indanones, accessible from this compound, as precursors to complex polycyclic aromatic compounds.
The proposed mechanism for the formation of the benzo[c]fluorenone skeleton involves a [4+2] cycloaddition reaction of the bromoindenone intermediate, acting as both the diene and dienophile, followed by elimination of HBr and extrusion of carbon monoxide. researchgate.net
| Starting Material | Key Intermediate | Fused Polycyclic Product |
| 5-Methoxy-1-indanone | 3-Bromo-6-methoxyindene | Benzo[c]fluorenone derivative |
Utility in the Synthesis of Structurally Diverse Indan Analogues
Beyond complex scaffolds, this compound is a valuable starting point for the synthesis of a variety of indan analogues with diverse functional groups. These analogues are of significant interest in drug discovery and development.
Preparation of Indan Acid Derivatives
Indan acid derivatives are a class of compounds that have been investigated for their analgesic and anti-inflammatory properties. The synthesis of various halo- and methoxy-substituted indan-1-carboxylic acids has been reported, starting from substituted benzaldehydes. A plausible route from this compound would involve its conversion to 4-methoxybenzaldehyde, followed by a series of reactions including condensation, cyclization, and reduction.
A general synthetic scheme involves the cyclization of a phenylsuccinic acid derivative, which can be prepared from the corresponding benzaldehyde. The resulting 3-oxo-indan-1-carboxylic acid can then be reduced to the desired indan-1-carboxylic acid.
| Precursor | Intermediate | Product |
| 4-Methoxybenzaldehyde | 4-Methoxyphenylsuccinic acid | 4-Methoxyindan-1-carboxylic acid |
This synthetic strategy allows for the generation of a variety of substituted indan-1-carboxylic acids with potential therapeutic applications.
Synthesis of Chiral Aminoindane Derivatives
Chiral aminoindane derivatives are important pharmacophores found in several therapeutic agents. The synthesis of these compounds can be achieved from 4-methoxy-1-indanone, which is accessible from this compound. A general and widely used method for the synthesis of aminoindanes is the reductive amination of the corresponding indanone.
For example, the synthesis of 4-methoxyindan-1-ylamine can be accomplished by reacting 4-methoxy-1-indanone with an ammonia source, such as ammonium acetate, in the presence of a reducing agent like sodium cyanoborohydride. The resulting racemic amine can then be resolved to obtain the individual enantiomers or used in the synthesis of other derivatives.
| Starting Material | Reagents | Product |
| 4-Methoxy-1-indanone | NH4OAc, NaBH3CN | 4-Methoxyindan-1-ylamine |
This amine can be further functionalized, for instance, by reaction with isocyanates to form urea derivatives, which have been explored as potential therapeutic agents. The ability to introduce chirality at the C-1 position is crucial for the biological activity of many aminoindane derivatives.
Access to Variously Substituted Methoxy-Indan Analogues
The presence of a chlorine atom at the benzylic C-1 position and a methoxy group on the aromatic ring makes this compound a valuable precursor for introducing a variety of substituents onto the indan framework. The chloro group can be readily displaced by a range of nucleophiles, while the methoxy group can influence the regioselectivity of electrophilic aromatic substitution reactions and can be a precursor for a hydroxyl group, further expanding synthetic possibilities.
Nucleophilic Substitution Reactions:
The primary route to diversifying the 1-position of this compound is through nucleophilic substitution reactions. The benzylic nature of the C-Cl bond facilitates both S(_N)1 and S(_N)2 type reactions, depending on the reaction conditions and the nature of the nucleophile.
| Nucleophile | Reagent Example | Product Type | Potential Application |
| Amines | RNH(_2) | 1-Amino-4-methoxyindan | Pharmaceutical intermediates |
| Alcohols/Phenols | ROH / ArOH | 1-Alkoxy/Aryloxy-4-methoxyindan | Biologically active ethers |
| Thiols | RSH | 1-Thio-4-methoxyindan | Ligand synthesis, material science |
| Cyanide | NaCN | 1-Cyano-4-methoxyindan | Precursor for carboxylic acids, amines |
| Azide | NaN(_3) | 1-Azido-4-methoxyindan | Click chemistry, heterocycle synthesis |
| Grignard Reagents | RMgBr | 1-Alkyl/Aryl-4-methoxyindan | C-C bond formation |
Cross-Coupling Reactions:
While less common for benzylic chlorides compared to aryl or vinyl halides, under specific catalytic conditions, this compound can potentially participate in cross-coupling reactions. Palladium or nickel-catalyzed reactions, such as Suzuki, Stille, or Sonogashira couplings, could enable the introduction of aryl, vinyl, or alkynyl groups at the 1-position, leading to a diverse array of substituted indan analogues.
Derivatization of the Aromatic Ring:
The methoxy group at the 4-position is an ortho-, para-directing group for electrophilic aromatic substitution. This allows for the selective introduction of substituents such as nitro, halogen, or acyl groups at the 5 or 7 positions of the indan ring system. Subsequent reduction of a nitro group to an amine, for instance, provides a handle for further functionalization.
| Reaction Type | Reagent | Position of Substitution | Resulting Analogue |
| Nitration | HNO(_3)/H(_2)SO(_4) | 5- and 7- | 1-Chloro-4-methoxy-5/7-nitroindan |
| Halogenation | Br(_2)/FeBr(_3) | 5- and 7- | 1-Chloro-5/7-bromo-4-methoxyindan |
| Friedel-Crafts Acylation | RCOCl/AlCl(_3) | 5- | 1-Chloro-5-acyl-4-methoxyindan |
These derivatizations, coupled with substitutions at the 1-position, provide a combinatorial approach to a wide library of polysubstituted methoxy-indan analogues.
Development of Novel Chiral Auxiliaries and Ligands Based on Indan Skeletons
The rigid bicyclic structure of the indan skeleton makes it an excellent scaffold for the design of chiral auxiliaries and ligands. When chirality is introduced into the indan framework, the conformational constraints can lead to high levels of stereocontrol in asymmetric reactions. While direct applications of this compound in this context are not extensively reported, its potential as a precursor is significant.
Synthesis of Chiral Indanol Derivatives:
A key step towards chiral ligands is the synthesis of chiral aminoindanol derivatives. Starting from 4-methoxyindan-1-one (which can be synthesized from this compound via hydrolysis and oxidation), asymmetric reduction can yield chiral 4-methoxyindan-1-ol. This chiral alcohol can then be converted to other functional groups with retention or inversion of stereochemistry.
Formation of Chiral Oxazolines and Other Ligand Systems:
Chiral 1,2-aminoalcohols derived from the indan skeleton are precursors to widely used chiral ligands such as box (bis(oxazoline)) and pybox (pyridine-bis(oxazoline)) ligands. For example, a chiral 1-amino-4-methoxyindan-2-ol intermediate could be synthesized and subsequently used to form the oxazoline rings. The methoxy group at the 4-position can sterically and electronically tune the properties of the resulting ligand, potentially influencing the enantioselectivity of catalyzed reactions.
Future Perspectives and Emerging Research Challenges for 1 Chloro 4 Methoxyindan
Development of Highly Efficient and Atom-Economical Synthetic Pathways
Key Research Objectives:
Direct C-H Functionalization: A paramount goal is the development of catalytic systems, likely involving transition metals like rhodium or palladium, that can directly functionalize the indane core. nih.govmdpi.com This would circumvent the need for pre-functionalized starting materials, streamlining the synthesis. For instance, regioselective C-H activation of 4-methoxyindan followed by controlled chlorination at the C1 position would represent a significant leap in efficiency.
Tandem and Domino Reactions: Designing one-pot tandem or domino reactions that form the indane skeleton and install the chloro and methoxy (B1213986) groups concurrently is a highly desirable but challenging objective. beilstein-journals.orgnih.govrsc.orgmdpi.comnih.gov Such processes minimize intermediate purification steps, thereby saving time, solvents, and energy. Copper-catalyzed domino reactions have shown promise in synthesizing complex indane derivatives and could be adapted for this purpose. mdpi.com
Sustainable Catalysis: Exploration of earth-abundant metal catalysts (e.g., iron, copper) and heterogeneous catalysts will be crucial for developing more sustainable and cost-effective syntheses. scispace.comnih.gov These catalysts offer benefits in terms of reduced toxicity and easier separation and recycling. mdpi.com
| Synthetic Strategy | Potential Catalyst | Key Advantages | Emerging Challenge |
| Direct C-H Chlorination | Rh(III), Pd(II) | High step-economy, reduced pre-functionalization | Achieving high regioselectivity at the C1 position |
| Tandem Cyclization/Functionalization | Cu(I/II), In(III) | One-pot synthesis, reduced waste | Catalyst compatibility with multiple reaction steps |
| Asymmetric Synthesis | Chiral Rh or Cu complexes | Access to enantioenriched products | Control of multiple stereocenters |
This table is interactive. Click on the headers to sort.
Exploration of Unprecedented Reactivity and Complex Rearrangement Phenomena
The unique electronic and steric environment of 1-Chloro-4-methoxyindan suggests a rich and potentially novel reactivity profile. The interplay between the electron-donating methoxy group and the reactive benzylic chloride could lead to unexpected chemical transformations and complex molecular rearrangements.
Future Research Directions:
Carbocation-Mediated Rearrangements: Under Lewis acidic or solvolytic conditions, the departure of the chloride ion can generate a secondary benzylic carbocation. The influence of the C4-methoxy group on the stability and subsequent rearrangement pathways of this intermediate is a fertile ground for investigation. This could lead to ring-expansion, ring-contraction, or hydride/aryl migration products, providing access to novel molecular scaffolds.
Radical-Mediated Reactions: Investigating the behavior of this compound under radical conditions could unveil new reaction pathways. For example, atom transfer radical addition (ATRA) or cyclization reactions initiated by the homolytic cleavage of the C-Cl bond could lead to complex polycyclic systems.
Frustrated Lewis Pair (FLP) Chemistry: The potential for the methoxy group (Lewis base) and a transient carbocation (Lewis acid) within the same molecule to engage in frustrated Lewis pair-type chemistry is an intriguing, albeit speculative, avenue. This could enable unprecedented activations of small molecules.
Integration of Advanced Computational Modeling for Predictive Reactivity and Design
As the complexity of chemical transformations increases, in silico methods become indispensable for predicting outcomes and guiding experimental design. researchgate.nettandfonline.comresearchgate.net For this compound, computational modeling offers a powerful tool to navigate its potential reactivity and design efficient synthetic strategies. nih.govresearchgate.net
Key Computational Challenges:
Predictive Reactivity Models: Developing accurate computational models using Density Functional Theory (DFT) and other methods to predict the regioselectivity and stereoselectivity of reactions involving this compound is a key objective. nih.gov These models can help identify the most favorable reaction pathways and transition states for C-H functionalization, rearrangement reactions, and catalytic cycles.
Mechanism Elucidation: Computational studies will be vital in elucidating the mechanisms of novel reactions discovered experimentally. For instance, modeling the energy profiles of carbocationic intermediates can explain observed product distributions in rearrangement reactions.
Catalyst Design: In silico screening of catalyst-ligand combinations can accelerate the discovery of optimal catalysts for desired transformations, such as the asymmetric synthesis of substituted indanes. This approach saves significant experimental time and resources.
| Computational Method | Application Area for this compound | Predicted Outcome |
| Density Functional Theory (DFT) | Reaction mechanism studies | Transition state energies, reaction barriers |
| Molecular Dynamics (MD) | Solvent effects and conformational analysis | Preferred conformations, solvent-substrate interactions |
| Quantitative Structure-Activity Relationship (QSAR) | Virtual screening for biological activity | Prediction of potential therapeutic targets |
This table is interactive. Click on the headers to sort.
Strategic Incorporation into Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are highly valued for their efficiency and convergence. nih.govrug.nlnih.gov The functional handles on this compound make it a potentially valuable building block for novel MCRs.
Emerging Opportunities:
Isocyanide-Based MCRs: The benzylic chloride could potentially be displaced by a nucleophile generated in situ within an MCR, such as in a Ugi or Passerini reaction sequence. This would allow for the rapid assembly of complex, peptidomimetic structures incorporating the methoxyindan core.
Palladium-Catalyzed MCRs: The chloro-group can act as a handle for palladium-catalyzed cross-coupling reactions. libretexts.orgnih.govnih.govresearchgate.netorganic-chemistry.org Designing an MCR that involves an initial palladium-catalyzed coupling of this compound, followed by subsequent reactions with other components in the same pot, would be a powerful strategy for building molecular diversity.
Domino MCRs: Exploring the possibility of this compound acting as a substrate in domino processes that are initiated by an MCR is another promising direction. For example, a copper-catalyzed MCR could form a product that then undergoes an intramolecular cyclization involving the indane scaffold. mdpi.comscispace.comnih.govnih.gov
Investigation of Organometallic Chemistry involving this compound
The indane and its unsaturated counterpart, indene (B144670), are well-established ligands in organometallic chemistry. rsc.orgnih.gov The specific substitution pattern of this compound offers opportunities to create novel organometallic complexes with unique structural and catalytic properties. acs.orgyoutube.com
Future Research Frontiers:
Synthesis of Novel Ligands: Dehydrochlorination or other functionalization of this compound could lead to novel indenyl or functionalized indane ligands. The electronic properties of these ligands would be modulated by the methoxy group, potentially influencing the catalytic activity of the resulting metal complexes.
Catalytic Applications: Organometallic complexes derived from this compound could be investigated as catalysts for a variety of organic transformations. For example, rhodium or iridium complexes could be explored for asymmetric hydrogenation or C-H activation catalysis. nih.govrsc.org
Materials Science: The incorporation of metal centers into the this compound framework could lead to new materials with interesting photophysical or electronic properties, with potential applications in organic electronics or sensing.
| Metal Center | Potential Ligand Type | Potential Application |
| Rhodium (Rh) | Chiral Indenyl | Asymmetric C-H Activation, Hydroformylation |
| Palladium (Pd) | Functionalized Indane | Cross-Coupling Reactions, MCRs |
| Iridium (Ir) | Cyclometalated Indane | Photoredox Catalysis, OLEDs |
| Copper (Cu) | N-heterocyclic carbene-Indane | Click Chemistry, Domino Reactions |
This table is interactive. Click on the headers to sort.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
